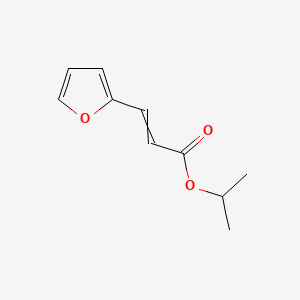
Isopropyl 3-(2-furanyl)acrylate
概要
説明
Isopropyl 3-(2-furanyl)acrylate is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 3-(2-furanyl)acrylate typically involves the reaction of 2-acetylfuran with appropriate reagents under acidic conditions. For example, 2-acetylfuran can be reacted with substituted benzaldehydes using a 1-M HCl acetic acid solution to yield the desired product . This method is commonly used in laboratory settings to produce small quantities of the compound.
Industrial Production Methods
化学反応の分析
Types of Reactions
Isopropyl 3-(2-furanyl)acrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction of the double bond in the prop-2-enoate moiety can yield saturated esters.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the double bond can produce saturated esters.
科学的研究の応用
Isopropyl 3-(2-furanyl)acrylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Isopropyl 3-(2-furanyl)acrylate involves its interaction with specific molecular targets and pathways. The furan ring and the prop-2-enoate moiety can interact with enzymes and receptors, leading to various biological effects. For example, furan derivatives have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin synthesis . The exact molecular targets and pathways depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: This compound is similar in structure but has an ethyl group instead of a propan-2-yl group.
Furan-2-carboxylic acid: A simpler furan derivative with a carboxylic acid group.
2-Acetylfuran: A precursor in the synthesis of Isopropyl 3-(2-furanyl)acrylate.
Uniqueness
This compound is unique due to its specific combination of a furan ring and a prop-2-enoate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
生物活性
Isopropyl 3-(2-furanyl)acrylate is an organic compound characterized by its acrylate functional group and a furan ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₀H₁₂O₃
- Molecular Weight : Approximately 180.204 g/mol
- Structure : The compound features an isopropyl group attached to an acrylate moiety linked with a furan ring, which enhances its reactivity and potential biological interactions.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Antimicrobial Properties :
- Some derivatives of furan-containing compounds have shown activity against various bacteria and fungi, suggesting potential applications in treating infections.
- A study indicated that this compound could inhibit the growth of specific microbial strains, making it a candidate for further antimicrobial research.
-
Anti-inflammatory Effects :
- Compounds with furan rings are often associated with anti-inflammatory properties. Preliminary studies suggest that this compound may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.
-
Interaction with Biological Macromolecules :
- The structure of this compound suggests potential interactions with proteins and enzymes, which are critical for understanding its mechanism of action in biological systems.
Case Studies and Experimental Data
- A study focused on the synthesis and evaluation of various furan derivatives, including this compound, demonstrated its potential as a therapeutic agent due to its ability to interact with biological targets .
- Table 1: Summary of Biological Activities
Synthesis and Analytical Methods
This compound can be synthesized through various methods involving reagents like isopropyl alcohol and furfural under acidic conditions. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) have been employed to assess the purity and concentration of this compound in experimental setups .
特性
CAS番号 |
72987-57-6 |
|---|---|
分子式 |
C10H12O3 |
分子量 |
180.20 g/mol |
IUPAC名 |
propan-2-yl (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H12O3/c1-8(2)13-10(11)6-5-9-4-3-7-12-9/h3-8H,1-2H3/b6-5+ |
InChIキー |
ASFDSPFXJFSSEX-AATRIKPKSA-N |
異性体SMILES |
CC(C)OC(=O)/C=C/C1=CC=CO1 |
正規SMILES |
CC(C)OC(=O)C=CC1=CC=CO1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














